3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
CAS No.: 13732-00-8
Cat. No.: VC20965454
Molecular Formula: C9H18O4Si
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13732-00-8 |
|---|---|
| Molecular Formula | C9H18O4Si |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate |
| Standard InChI | InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 |
| Standard InChI Key | MCDBEBOBROAQSH-UHFFFAOYSA-N |
| SMILES | CO[Si](C)(CCCOC(=O)C=C)OC |
| Canonical SMILES | CO[Si](C)(CCCOC(=O)C=C)OC |
Introduction
Chemical Identity and Structure
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate consists of a silane group with methoxy and methyl substituents, connected via a propyl chain to an acrylate group. This structure gives the compound its unique reactivity profile and versatility in applications.
Identification Parameters
Table 1 summarizes the key identification parameters of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate:
| Parameter | Value |
|---|---|
| CAS Registry Number | 13732-00-8 |
| IUPAC Name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate |
| Molecular Formula | C₉H₁₈O₄Si |
| Molecular Weight | 218.32 g/mol |
| Standard InChI | InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 |
| Standard InChIKey | MCDBEBOBROAQSH-UHFFFAOYSA-N |
| SMILES | COSi(CCCOC(=O)C=C)OC |
| PubChem Compound ID | 2756289 |
| The compound has a distinctive molecular structure featuring a silicon atom with two methoxy groups and one methyl group, connected to a propyl chain that terminates with an acrylate ester group . |
Physical and Chemical Properties
The physical and chemical properties of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate significantly influence its handling, storage, and applications in various industries.
Physical State and Appearance
At room temperature, 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is a colorless transparent liquid with specific optical properties .
Physical Properties
Table 2 presents the key physical properties of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate:
Solubility Profile
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate demonstrates selective solubility across different solvent systems:
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Readily soluble in aromatic solvents
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Soluble in most aliphatic solvents including alcohols and ketones
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Sparingly soluble in water (approximately 26 g/L at 25°C)
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Undergoes hydrolysis in water, with the hydrolyzate being unstable
This solubility profile is important for formulation work and determines appropriate processing methods in industrial applications.
Applications and Uses
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate demonstrates remarkable versatility across multiple industries and applications due to its dual functionality.
Composite Materials
The compound plays a significant role in unsaturated polyester composite materials by:
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Improving mechanical properties of the composite
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Enhancing electrical properties
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Increasing light transmittance
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Significantly improving wet properties of composite materials
Glass Fiber Treatment
When used to treat glass fibers, 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate:
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Improves the mechanical strength of glass fiber reinforced composite materials
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Enhances electrical properties, particularly in wet conditions
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Creates stronger interfaces between glass fibers and polymer matrices
Wire and Cable Industry
In the wire and cable industry, the compound is used to:
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Treat clay-filled peroxide cross-linked EPDM (Ethylene Propylene Diene Monomer) systems
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Improve consumption factor
Polymer Development
The compound can be copolymerized with various monomers, including:
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Vinyl acetate
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Acrylic acid
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Methacrylic acid
These copolymers find wide application in: -
Coatings
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Adhesives
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Sealants
The resulting materials show excellent adhesion properties and enhanced durability compared to polymers without silane incorporation .
Crosslinking Applications
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate can participate in multiple reaction types simultaneously:
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Light curing reactions
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Peroxide vulcanization reactions
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Hydrosilylation reactions
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Thiol click reactions
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Moisture cross-linking reactions
This multi-functionality makes it particularly valuable in applications requiring diverse curing mechanisms.
Reactivity and Chemical Behavior
The chemical behavior of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is characterized by its dual reactive centers: the silane group and the acrylate moiety.
Silane Group Reactivity
The dimethoxy(methyl)silyl group is susceptible to hydrolysis, particularly in the presence of moisture or water. This hydrolysis creates silanol groups that can further condense to form siloxane bonds, which are crucial for:
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Bonding to inorganic substrates
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Crosslinking with other silicon-containing compounds
Acrylate Group Reactivity
The acrylate (prop-2-enoate) functional group readily undergoes polymerization, particularly:
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Free radical polymerization
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Michael addition reactions
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Photoinitiated polymerization
The compound is noted to be more reactive than its methacrylate counterpart, providing better improvements in mechanical and electrical properties in final applications .
Stability Considerations
The compound exhibits several stability concerns:
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It hydrolyzes in water, and the hydrolyzate is unstable
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It easily polymerizes under:
Comparison with Similar Compounds
Structural Analogs
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is structurally related to several other organosilicon compounds, with the most notable being its methacrylate counterpart.
Table 3: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate | 13732-00-8 | C₉H₁₈O₄Si | 218.32 | Base compound (acrylate) |
| 3-[Dimethoxy(methyl)silyl]propyl methacrylate | 14513-34-9 | C₁₀H₂₀O₄Si | 232.35 | Additional methyl group on vinyl moiety |
| 3-[methoxy(dimethyl)silyl]propyl prop-2-enoate | 111918-90-2 | C₉H₁₈O₃Si | 202.32 | One methoxy group versus two |
Reactivity Comparison
Compared to its methacrylate analog (3-[Dimethoxy(methyl)silyl]propyl methacrylate), 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate:
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